molecular formula C11H6BrNO4 B14858271 4-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

4-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B14858271
M. Wt: 296.07 g/mol
InChI Key: JFYMYIVRHNXDDV-UHFFFAOYSA-N
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Description

4-(3-Bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is a chemical compound that features a brominated maleimide moiety attached to a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with maleic anhydride to form the corresponding maleamic acid. This intermediate is then cyclized to form the maleimide derivative, which can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

    Cycloadducts: Products of Diels-Alder reactions with specific dienes.

    Polymers: Polymers with maleimide functionalities.

Scientific Research Applications

4-(3-Bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. The maleimide moiety can form covalent bonds with nucleophilic residues in proteins, such as cysteine thiols. This covalent modification can alter the function of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 4-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid enhances its reactivity in substitution reactions, making it a versatile intermediate for the synthesis of various derivatives. This unique feature distinguishes it from other similar compounds .

Properties

Molecular Formula

C11H6BrNO4

Molecular Weight

296.07 g/mol

IUPAC Name

4-(3-bromo-2,5-dioxopyrrol-1-yl)benzoic acid

InChI

InChI=1S/C11H6BrNO4/c12-8-5-9(14)13(10(8)15)7-3-1-6(2-4-7)11(16)17/h1-5H,(H,16,17)

InChI Key

JFYMYIVRHNXDDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=O)C=C(C2=O)Br

Origin of Product

United States

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